molecular formula C16H8Br2N2O3 B14495195 (1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] CAS No. 65239-11-4

(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]

Cat. No.: B14495195
CAS No.: 65239-11-4
M. Wt: 436.05 g/mol
InChI Key: ZLFIKYGHVNURLV-UHFFFAOYSA-N
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Description

(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] is a chemical compound with the molecular formula C16H8Br2N2O3. It is known for its unique structure, which includes an oxadiazole ring and two bromophenyl groups. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of (1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] typically involves the reaction of 4-bromobenzoyl chloride with 1,2,5-oxadiazole-3,4-diamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] can be compared with other similar compounds, such as:

  • (1,2,5-Oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]
  • (1,2,5-Oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]
  • (1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]

These compounds share the oxadiazole core but differ in the substituents on the phenyl rings(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules .

Properties

CAS No.

65239-11-4

Molecular Formula

C16H8Br2N2O3

Molecular Weight

436.05 g/mol

IUPAC Name

[4-(4-bromobenzoyl)-1,2,5-oxadiazol-3-yl]-(4-bromophenyl)methanone

InChI

InChI=1S/C16H8Br2N2O3/c17-11-5-1-9(2-6-11)15(21)13-14(20-23-19-13)16(22)10-3-7-12(18)8-4-10/h1-8H

InChI Key

ZLFIKYGHVNURLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NON=C2C(=O)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

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